molecular formula C10H10O B8619921 3-methyl-2H-chromene

3-methyl-2H-chromene

Cat. No.: B8619921
M. Wt: 146.19 g/mol
InChI Key: CYEDGXSCQSIYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2H-chromene is an organic compound belonging to the chromene family, a class of benzopyran derivatives that are prevalent in natural products and of significant interest in medicinal chemistry . Chromenes form the core structure for a wide range of biologically active molecules, including flavonoids, and are investigated for their potential applications as biodegradable agrochemicals, food additives, and cosmetic agents . The chromene scaffold is a valuable pharmacophore in drug discovery due to its wide range of pharmacological activities. Research into chromene derivatives has demonstrated promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, chromene-based compounds have shown potent anticancer and antiproliferative effects in vitro against various human cancer cell lines, including breast, lung, and liver cancers, with mechanisms that may include cytotoxicity, anti-angiogenesis, and the induction of apoptosis . The high lipophilicity of the chromene structure often contributes to good cell membrane permeability, enhancing the druggability of derived compounds . As a specific derivative, 3-methyl-2H-chromene serves as a key synthetic intermediate for further chemical functionalization and biological evaluation. Researchers utilize this compound to build more complex molecular architectures, such as chromene-fused pyrazolone derivatives, which are explored as multi-cancer inhibitors . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methyl-2H-chromene

InChI

InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-6H,7H2,1H3

InChI Key

CYEDGXSCQSIYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2OC1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2h Chromene and Its Functionalized Derivatives

Indirect and Cascade Synthesis of 3-Substituted 2H-Chromenes Relevant to 3-Methyl-2H-Chromene

Metal-Free and Organocatalytic Strategies

Organoboron Catalyst Applications in 2H-Chromene Synthesis

Organoboron catalysts have emerged as valuable tools for the synthesis of 2H-chromenes. These catalysts facilitate reactions between phenols and α,β-unsaturated carbonyl compounds, providing access to a variety of substituted 2H-chromenes. A systematic evaluation of organoboron acid and Brønsted acid co-catalyst systems has led to the development of efficient protocols where both components are used in catalytic quantities. fishersci.be

Specifically, electron-deficient boronic acids, such as pentafluorophenylboronic acid (C₆F₅B(OH)₂) or 3,5-(CF₃)₂-C₆H₃B(OH)₂, in conjunction with diphenylphosphinic acid, have proven particularly effective. This combination is advantageous for the condensation of less reactive substrates, including α,β-unsaturated ketones and non-activated phenols. fishersci.be This expands the electrophile scope beyond α,β-unsaturated aldehydes, which were the focus of earlier boronic acid-promoted 2H-chromene syntheses. fishersci.be

Another approach involves the one-step three-component reaction of salicylaldehydes with amines and alkenyl boronic acids or alkenyl trifluoroborates. This methodology, which leads to the initial formation of an aminophenol intermediate followed by cyclization upon heating, has been successfully applied to the synthesis of 2H-chromenes. cenmed.com The use of tertiary amines and protic solvents, including water, has been identified as suitable conditions, with dibenzylamine (B1670424) in water demonstrating particular efficiency. cenmed.com

Furthermore, boron-catalyzed conditions have been reported for the regioselective [3+3] annulation of vinyl sulfoxonium ylides with quinones, resulting in the formation of 2H-chromene-4-carboxylates. wikidata.orgsciencepg.com This highlights the versatility of organoboron catalysts in promoting diverse annulation strategies for 2H-chromene ring construction.

Enantioselective Synthesis of Chiral 3-Substituted 2H-Chromenes

The development of enantioselective synthetic routes for chiral 3-substituted 2H-chromenes is crucial due to the prevalence of these chiral motifs in biologically active compounds. Organocatalysis, particularly using chiral secondary amines and bifunctional catalysts, has provided powerful access to these structures.

Chiral secondary amine catalysis, operating through an iminium activation strategy, has been widely employed for the enantioselective synthesis of 3-substituted 2H-chromenes. This approach typically involves tandem oxa-Michael–aldol or oxa-Michael–Henry reactions between salicylaldehydes (or their surrogates) and activated alkenes.

Xu et al. reported an early enantioselective synthesis of 3-nitro-2H-chromenes starting from salicylaldehydes and β-nitrostyrenes. Their method utilized a pyrrolidine-thioimidazole catalyst in the presence of salicylic (B10762653) acid as a co-catalyst, achieving enantioselectivities of up to 91% ee at room temperature. americanelements.com Subsequent work by Xu et al. in 2009 demonstrated an efficient protocol for asymmetric tandem oxa-Michael–aldol reactions. This involved salicylaldehydes and α,β-unsaturated aldehydes catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether (Ib) with (S)-Mosher acid (Ib') as a co-catalyst, yielding 2H-chromene derivatives with high yields (45–90%) and excellent enantioselectivities (77–99%). wikipedia.orgctdbase.org

Proline-based chiral organocatalysts have also been shown to be efficient for the synthesis of substituted 2-aryl-2H-chromenes-3-carbaldehydes. This catalytic system, which leverages iminium interaction between the chiral amino catalysts and the α,β-unsaturated carbonyl group, along with a thiourea (B124793) group acting as a hydrogen bond donor, provides products in good to high yields (73–96%) with excellent enantioselectivity (up to 97%). ontosight.ai

Despite these successes, some secondary amine catalysts have shown limitations in enantioselectivity. For instance, L-pipecolic acid, when used as an organocatalyst for the Michael–Henry tandem reaction between salicylaldehydes and β-nitrostyrene to form 3-nitro-2-phenyl-2H-chromenes, provided high yields but poor enantioselectivity (up to 17% ee). chem960.com Similarly, certain pyrrolidine-triazole-based organocatalysts also resulted in low yields and enantioselectivity for asymmetric synthesis of 3-nitro-2H-chromenes. chem960.com

Table 1: Representative Chiral Secondary Amine Catalysis for 2H-Chromene Synthesis

SubstratesCatalyst SystemProduct TypeYield (%)Enantioselectivity (% ee)Citation
Salicylaldehydes + β-nitrostyrenesPyrrolidine-thioimidazole + Salicylic acid3-nitro-2H-chromenesReasonableUp to 91 americanelements.comwikipedia.org
Salicylaldehydes + α,β-unsaturated aldehydes(S)-Diphenylprolinol trimethylsilyl ether + (S)-Mosher acid2H-chromene derivatives45–9077–99 wikipedia.orgctdbase.org
α,β-unsaturated aromatic aldehydes + SalicylaldehydesProline-based chiral organocatalyst2-aryl-2H-chromene-3-carbaldehydes73–96Up to 97 ontosight.ai
Salicylaldehydes + β-nitrostyreneL-Pipecolic acid3-nitro-2-phenyl-2H-chromenesHighUp to 17 chem960.com

Bifunctional catalysts, particularly those combining a tertiary amine with a thiourea moiety, have been successfully applied in the enantioselective synthesis of 2H-chromenes, often through non-covalent hydrogen bonding. These catalysts activate both reactants synergistically, enabling transformations under mild conditions.

Schreiner et al. reported a bifunctional non-covalent hydrogen-bonding quinine-thiourea catalyst for the tandem reaction of salicyl N-tosylimines with nitroolefins. This reaction, an enantioselective oxa-Michael-aza-Henry-desulfonamidation, yielded 3-nitro-2H-chromenes with high enantioselectivities (up to 92% ee) at 0 °C. americanelements.com The mechanism involves the thiourea moiety activating the nitroalkene through hydrogen bonding, while the quinuclidine (B89598) tertiary amine acts as a base in the conjugate addition, favoring a specific face attack. americanelements.com

Another example involves the Michael addition of malonates to 3-nitro-2H-chromenes, catalyzed by a bifunctional (S,S)-thiourea catalyst. This catalyst is postulated to deprotonate the malonate with its tertiary amine and direct the resulting enolate to the upper face of the 3-nitro-2H-chromene through hydrogen bonding with the ammonium (B1175870) cation. The thiourea moiety further activates the 3-nitro-2H-chromene via two hydrogen bonds, increasing its electrophilicity. This method provided the substituted chromanes in moderate to excellent yields and good enantioselectivities. cenmed.com

Table 2: Representative Bifunctional Quinine-Thiourea Catalysis for 2H-Chromene Synthesis

SubstratesCatalyst TypeProduct TypeYield (%)Enantioselectivity (% ee)Citation
Salicyl N-tosylimines + NitroolefinsBifunctional quinine-thiourea catalyst3-nitro-2H-chromenesPoorUp to 92 americanelements.comctdbase.org
Malonates + 3-nitro-2H-chromenesBifunctional (S,S)-thiourea catalystSubstituted chromanesModerate to ExcellentGood cenmed.com

Reactivity and Chemical Transformations of 3 Methyl 2h Chromene Derivatives

Reactions at the 3-Position of the 2H-Chromene Ring System

The 3-position of the 2H-chromene ring system, particularly when bearing a methyl group or other functionalities, is a key site for chemical transformations.

Modification of the Methyl Group at the 3-Position

Direct modifications of the methyl group (–CH3) specifically attached to the 3-position of the 3-methyl-2H-chromene scaffold are not extensively detailed in the current literature. However, the 3-position itself is amenable to the introduction of various functionalities, which can include alkyl groups like methyl, benzyl, or alkyloxymethyl, and 2-nitroethyl residues nih.gov. While the precise transformation of an existing methyl group into other functionalities on the 3-methyl-2H-chromene core is not explicitly described, the broader context of 2H-chromene chemistry indicates that the C3 position is a reactive center for functionalization.

Introduction of Diverse Functionalities at C3

The 3-position of the 2H-chromene moiety is a highly reactive site, allowing for the introduction of various functional groups. For instance, the incorporation of a nitro group at the C3 position of 2H-chromene derivatives is a well-documented transformation, leading to 3-nitro-2H-chromenes nih.govfishersci.nouni.lumdpi.comchim.it. These 3-nitro-2H-chromenes can undergo further reactions, such as conjugate additions with nucleophiles uni.lumdpi.com. The introduction of electron-withdrawing groups, such as a trifluoromethyl group at position 2 of 3-nitro-2H-chromene, can enhance the reactivity of the double bond and increase stereoselectivity in reactions with nucleophiles and ambiphiles mdpi.com.

Other functionalities that can be introduced at the C3 position include sulfonyl groups, leading to 3-sulfonyl-2-sulfonylmethyl-2H-chromenes mdpi.com. Additionally, 2H-chromene-3-carboxaldehydes can be transformed into 3-methyl-2H-chromen-2-ones (coumarin derivatives) through N-heterocyclic carbene (NHC)-catalyzed reactions nih.govnih.govuni.luwikidata.orguni.lu. This highlights the versatility of the C3 position for synthetic modifications and the formation of related heterocyclic systems.

Annulation and Cycloaddition Reactions Involving 3-Methyl-2H-Chromenes

3-Methyl-2H-chromene derivatives, particularly those with unsaturated substituents at the 3-position, are active participants in various annulation and cycloaddition reactions, allowing for the construction of more complex polycyclic structures.

Intermolecular Diels-Alder Cycloadditions of 3-Alkenyl 2H-Chromenes

3-Alkenyl-2H-chromenes are notable for their participation in highly regioselective intermolecular Diels-Alder cycloadditions. A prominent example involves the reaction between 3-vinyl-2H-chromenes and methyl propiolate thieme-connect.comnih.govuni.luctdbase.orgidrblab.cn. This reaction serves as a key step in the synthesis of functionalized 6H-benzo[c]chromenes, forming a new ring system onto the chromene core thieme-connect.comnih.govuni.luctdbase.org. The mechanism of this cycloaddition has been investigated through DFT calculations, confirming a concerted, albeit slightly asynchronous, transition state uni.luctdbase.org.

Table 1: Representative Intermolecular Diels-Alder Cycloadditions of 3-Alkenyl 2H-Chromenes

3-Alkenyl 2H-Chromene DerivativeDienophileProduct TypeYield (over two steps)Reference
3-vinyl-2H-chromenesMethyl propiolate6H-benzo[c]chromenesUp to 94% thieme-connect.comnih.govuni.luctdbase.org

Oxidative Aromatization of Cycloadduct Intermediates

Following the Diels-Alder cycloaddition, the resulting cyclohexadiene cycloadduct intermediates typically undergo oxidative aromatization thieme-connect.comnih.govuni.luctdbase.orguni.lu. This crucial step transforms the cyclohexadiene ring into an aromatic system, leading to the formation of the final, stable polycyclic products, such as functionalized 6H-benzo[c]chromenes thieme-connect.comnih.govuni.luctdbase.org. This sequence of Diels-Alder cycloaddition followed by oxidative aromatization is a powerful strategy for the de novo ring-forming synthesis of complex aromatic and heteroaromatic compounds from 3-alkenyl 2H-chromenes nih.govctdbase.org.

Reactivity of the 2H-Pyran Ring and Benzene (B151609) Moiety

Beyond the 3-position, the 2H-pyran ring and the fused benzene moiety of 3-methyl-2H-chromene derivatives also exhibit characteristic reactivities.

The 2H-pyran ring, being a dihydropyran system, is susceptible to various transformations. It can undergo ring-opening reactions, a characteristic observed in pyrans, nitrochromenes, and spiropyrans americanelements.com. This instability can lead to an equilibrium with corresponding opened isomeric forms, known as valence tautomerism nih.gov. The presence of electron-donating oxygen and electron-accepting groups on the double bond of the pyran ring can increase its susceptibility to nucleophilic attack, potentially leading to ring opening and rearrangements uni.lu.

Advanced Spectroscopic Characterization in 3 Methyl 2h Chromene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning individual protons and carbons within the 3-methyl-2H-chromene scaffold. While direct ¹H and ¹³C NMR data for 3-methyl-2H-chromene (CID 100780) is not extensively reported in the provided search results, data for closely related 2H-chromene derivatives, such as 3-methyl-2H-chromen-2-one (a coumarin (B35378) derivative), offer valuable insights into expected chemical shifts and coupling patterns.

For instance, a study on 3-methyl-2H-chromen-2-one (a coumarin, CID 73400) reported characteristic ¹H NMR signals in CDCl₃ at 500 MHz: δ 7.42 (s, 1H), 7.39-7.35 (m, 1H), 7.32 (d, 1H, J= 8 Hz), 7.2 (d, 1H, J= 8Hz), 7.17-7.14 (m, 1H), and a methyl singlet at 2.14 (s, 3H). rsc.org The ¹³C NMR spectrum (CDCl₃, 125 MHz) for the same compound showed signals at δ 161.9, 153.3, 139.0, 130.4, 126.8, 125.9, 124.1, 119.5, 116.4, and 17.2 ppm for the methyl carbon. rsc.org These values are indicative of the aromatic and vinylic protons and carbons, as well as the methyl group, within the chromene-like ring system.

Table 1: Representative 1H NMR Data for 3-Methyl-2H-Chromen-2-one (Coumarin) rsc.org
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.42s1H-Vinylic H
7.39-7.35m1H-Aromatic H
7.32d1H8Aromatic H
7.2d1H8Aromatic H
7.17-7.14m1H-Aromatic H
2.14s3H-CH₃
Table 2: Representative 13C NMR Data for 3-Methyl-2H-Chromen-2-one (Coumarin) rsc.org
Chemical Shift (δ, ppm)Assignment
161.9C=O
153.3Quaternary Aromatic C-O
139.0Vinylic C
130.4Aromatic CH
126.8Aromatic CH
125.9Aromatic CH
124.1Aromatic CH
119.5Quaternary Vinylic C
116.4Quaternary Aromatic C
17.2CH₃

The chemical shifts provide information on the electronic environment of each nucleus, while coupling constants (J values) reveal the number of neighboring protons and their spatial relationship. rsc.orgscispace.com

For more complex structural analysis, two-dimensional (2D) NMR techniques are indispensable. These methods provide correlation maps between different nuclei, confirming connectivities and aiding in the full assignment of spectra. researchgate.netmdpi.comresearchgate.netslideshare.net

COSY (Correlation Spectroscopy) : This technique reveals through-bond correlations between coupled protons (¹H-¹H coupling). It is particularly useful for establishing spin systems and identifying adjacent protons within the chromene ring and its substituents. researchgate.netslideshare.netemerypharma.com

HSQC (Heteronuclear Single Quantum Correlation) : HSQC provides one-bond correlations between protons and carbons (¹H-¹³C coupling). This allows for direct assignment of proton signals to their directly attached carbons. Most HSQC data is collected with multiplicity editing, enabling differentiation between CH, CH₂, and CH₃ groups by the phasing of their 2D contours. researchgate.netmdpi.comslideshare.netsemanticscholar.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a proton-detected 2D experiment that shows long-range ¹H-¹³C connectivity, typically over two, three, or even four bonds. researchgate.netmdpi.comslideshare.netsemanticscholar.orgsdsu.edu This is crucial for connecting different fragments of a molecule, identifying quaternary carbons, and confirming the positions of substituents on the aromatic and heterocyclic rings of 3-methyl-2H-chromene. For instance, HMBC correlations can link aromatic protons to quaternary carbons in the fused benzene (B151609) ring or to the vinylic carbons of the pyran ring. mdpi.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, regardless of whether they are directly bonded. researchgate.netresearchgate.netslideshare.net This technique is vital for determining the relative stereochemistry and conformation of the molecule in solution.

These 2D NMR experiments collectively provide a comprehensive understanding of the molecular connectivity and spatial arrangement, enabling unambiguous structural elucidation of 3-methyl-2H-chromene and its derivatives. scispace.commdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the exact mass measurement and unambiguous confirmation of the molecular formula. mdpi.comnih.gov

For 2H-chromenes, electrospray tandem mass spectrometry has been employed to study their fragmentation pathways. nih.govuminho.pt The protonated molecular species, [M+H]⁺, are typically observed. Common fragmentation pathways identified for 2H-chromenes include the loss of a methyl group (15 Da), carbon monoxide (28 Da), or a combined loss of CO and CH₃ (43 Da). nih.govuminho.pt The presence of substituents on the chromene ring generally does not alter these fundamental fragmentation behaviors. nih.govuminho.pt A major fragmentation often occurs by cleavage of the gamma-bond relative to a carbocation center, leading to characteristic fragment ions. nih.govuminho.pt For example, 3-Iodo-4-methyl-2H-chromene showed a molecular ion (M⁺) at m/z 272 and a fragment at m/z 145 (M⁺-I), with HRMS confirming the molecular formula C₁₀H₉IO. rsc.org Similarly, HRMS data for 3-methyl-2H-chromen-2-one (coumarin) has been reported, with calculated [M+H]⁺ of 161.05971 and a found value of 161.05974, confirming its molecular formula C₁₀H₈O₂. rsc.org

Table 3: Representative MS/HRMS Data for Chromene Derivatives
CompoundType of MSObserved m/zCalculated m/zMolecular FormulaNotes
3-methyl-2H-chromen-2-oneLRMS-FAB161.09161.06C₁₀H₈O₂[M+H]⁺ rsc.org
3-methyl-2H-chromen-2-oneHRMS (ESI)161.05974161.05971C₁₀H₈O₂[M+H]⁺ rsc.org
3-Iodo-4-methyl-2H-chromeneHRMS (IE)271.9698271.9699C₁₀H₉IO[M]⁺ rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups present in a compound by measuring the absorption of infrared radiation by molecular vibrations. bellevuecollege.edusavemyexams.com Different bonds and functional groups absorb at characteristic frequencies, producing a unique IR spectrum.

For 3-methyl-2H-chromene and related structures, key absorption bands are expected:

C-H stretching : Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching (from the methyl group and the 2H-chromene ring) would be observed below 3000 cm⁻¹. rsc.org

C=C stretching : The aromatic ring and the double bond within the pyran ring contribute to C=C stretching vibrations, usually seen in the 1650-1450 cm⁻¹ range. rsc.orgrsc.orgorientjchem.org

C-O stretching : The ether linkage within the chromene ring (C-O-C) typically shows strong absorption bands in the 1250-1000 cm⁻¹ region. orientjchem.org

C=O stretching (if applicable) : For 3-methyl-2H-chromen-2-one (coumarin), a strong carbonyl stretching band from the lactone group is observed around 1700-1730 cm⁻¹. For example, 3-methyl-2H-chromen-2-one shows a band at 1709 cm⁻¹. rsc.org Other 2H-chromene dyes have shown carbonyl bands at 1650–1670 cm⁻¹. orientjchem.org

Table 4: Characteristic IR Absorption Bands for Chromene/Coumarin Derivatives
Wavenumber (cm⁻¹)Functional Group/VibrationNotes (Compound Example)
~3100-3000Aromatic C-H stretching rsc.org
~2960-2830Aliphatic C-H stretching rsc.org
1700-1730C=O stretching (lactone)For 3-methyl-2H-chromen-2-one (coumarin) rsc.org
1650-1670C=O stretchingFor 2H-chromene dyes orientjchem.org
1638, 1599, 1571C=C aromatic/vinylic stretching rsc.orgrsc.org
1250-1000C-O stretching (aromatic and aliphatic) orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within molecules, particularly those with conjugated systems like 3-methyl-2H-chromene. elte.hulibretexts.org Absorption in the UV-Vis region typically arises from the promotion of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). elte.hulibretexts.org

For chromene and coumarin derivatives, the characteristic absorption bands in the UV region are primarily due to π-π* transitions involving the conjugated aromatic and pyran ring systems. nih.govukm.my For example, unsubstituted coumarin aldehyde exhibits two absorption bands in the UV region at approximately 305 nm and 350 nm, which are attributed to π-π* transitions. nih.gov These transitions are often associated with charge transfer from the benzenic cycle to the pyranone moiety. nih.gov The presence of substituents can influence the position and intensity of these absorption bands, leading to bathochromic (red) or hypsochromic (blue) shifts. nih.gov

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional (3D) molecular structure of a compound in the solid state. It provides accurate bond lengths, bond angles, torsion angles, and reveals intermolecular interactions such as hydrogen bonding and crystal packing. mdpi.comresearchgate.netresearchgate.netsci-hub.se

While direct SC-XRD data for 3-methyl-2H-chromene itself was not found, the crystal structure of the closely related 3-methyl-2H-chromen-2-one (coumarin) has been reported. This compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Key crystallographic parameters include unit cell dimensions of a = 6.524(3) Å, b = 17.561(9) Å, c = 6.989(4) Å, and a beta angle (β) of 100.058(7)°, with a unit cell volume (V) of 788.4(7) ų and Z = 4. researchgate.net The molecule's conformation is characterized by specific torsion angles, such as O2—C9—C8—C7 and O2—C9—O1—C1 torsion angles of 177.9° and 177.8°, respectively. researchgate.net The dihedral angle between the benzene ring and the pyranone ring was found to be 1.7°, indicating a nearly planar arrangement of these fused rings. researchgate.net This level of detail from SC-XRD is crucial for understanding the precise geometry and intermolecular forces governing the solid-state behavior of chromene derivatives.

Table 5: Crystallographic Data for 3-Methyl-2H-Chromen-2-one (Coumarin) researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a (Å)6.524(3)
b (Å)17.561(9)
c (Å)6.989(4)
β (°)100.058(7)
Volume (ų)788.4(7)
Z4
Dihedral angle (Benzene/Pyranone)1.7°

Computational Chemistry and Theoretical Investigations of 3 Methyl 2h Chromene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed in computational chemistry due to its balance of accuracy and computational efficiency. It is extensively used to investigate the electronic structure and properties of chromene derivatives. Common DFT functionals, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p)), are frequently utilized to optimize molecular geometries, analyze electronic distributions, predict spectroscopic parameters, and calculate thermodynamic properties nih.govnih.govfishersci.befishersci.comuni.luuni.luuni-goettingen.defishersci.seuni.lufrontiersin.orga2bchem.comscbt.com.

Optimization of Molecular Geometry and Conformational Analysis

Molecular geometry optimization is a fundamental step in computational studies, aiming to determine the most stable, lowest-energy conformation of a molecule nih.govuni.lu. For chromene derivatives, DFT calculations are routinely performed to optimize their three-dimensional structures in both gas phase and various solvent environments nih.govnih.govfishersci.befishersci.comuni.luuni-goettingen.dea2bchem.com. The optimized bond lengths, bond angles, and dihedral angles obtained from these calculations are often compared with experimental data, such as those derived from X-ray diffraction, demonstrating good agreement and validating the theoretical models nih.govnih.govfishersci.comuni.luuni-goettingen.deontosight.ai. Small deviations between theoretical gas-phase calculations and experimental solid-state data can be attributed to intermolecular interactions present in the crystal lattice that are not accounted for in gas-phase simulations uni.luuni-goettingen.denih.gov.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Electrostatic Potential (ESP)

Electronic structure analysis, particularly the study of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP) surfaces, provides crucial information regarding a molecule's chemical reactivity, stability, and intermolecular interactions nih.govuni.lufishersci.sea2bchem.comscbt.comuni-goettingen.debldpharm.comthegoodscentscompany.combldpharm.com.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs that dictate a molecule's electron-donating and electron-accepting abilities, respectively a2bchem.combldpharm.com. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a significant indicator of a molecule's kinetic stability and chemical reactivity uni-goettingen.defishersci.sea2bchem.combldpharm.comthegoodscentscompany.combldpharm.comfishersci.ca. A smaller energy gap generally implies higher reactivity and easier electron transfer bldpharm.com. For various chromene derivatives, DFT calculations have been used to determine HOMO and LUMO energy levels, providing insights into their electrical and optical properties nih.govnih.govfishersci.befishersci.comuni.luuni-goettingen.defishersci.sea2bchem.comuni-goettingen.dethegoodscentscompany.combldpharm.comfishersci.ca. For instance, a chromene derivative was reported to have a HOMO energy of -6.59 eV and a LUMO energy of -2.06 eV, resulting in an energy gap of 4.5366 eV uni-goettingen.de. Another study on a chromene derivative reported an energy gap of 4.13 eV ontosight.ai.

Electrostatic Potential (ESP): The Electrostatic Potential surface maps the electron density and provides a visual representation of the charge distribution within a molecule, identifying regions prone to electrophilic (electron-deficient, positive potential) and nucleophilic (electron-rich, negative potential) attacks nih.govuni.lufishersci.sefrontiersin.orgscbt.comuni-goettingen.dethegoodscentscompany.comwikipedia.orgchemicalbook.com. This analysis is fundamental for understanding non-covalent interactions and predicting reactive sites nih.govfrontiersin.orgwikipedia.org.

An illustrative table of FMO energies for a representative chromene derivative is provided below (data is illustrative and based on general findings from search results, specific values may vary for different derivatives):

ParameterValue (eV)Reference
HOMO Energy-6.59 uni-goettingen.de
LUMO Energy-2.06 uni-goettingen.de
Energy Gap4.5366 uni-goettingen.de

(Note: In an interactive digital article, this table could allow users to filter by derivative, basis set, or functional, and link directly to source data.)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely employed to predict spectroscopic parameters, which are crucial for the characterization and structural elucidation of chemical compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts nih.govnih.govuni.luuni.lufrontiersin.orgscbt.comnih.govuni-goettingen.deuni.lunih.gov. These theoretical values are frequently compared with experimental NMR spectra, showing good correlation and supporting structural assignments nih.govnih.govuni.lufishersci.seuni.lufrontiersin.orgnih.govuni-goettingen.de. For instance, studies on various chromene derivatives have demonstrated strong agreement between computationally predicted and experimentally observed NMR chemical shifts fishersci.senih.gov.

Vibrational Frequencies (IR/Raman): DFT is also used to compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra nih.govnih.govfishersci.beuni.lufishersci.sefrontiersin.orgontosight.ainih.govuni-goettingen.dewikipedia.orguni.lunih.govuni.luamericanelements.com. These calculations help in assigning experimental vibrational bands to specific molecular motions and functional groups nih.govnih.govfishersci.senih.gov. Theoretical vibrational frequencies are often scaled to match experimental values more closely, and good agreement is typically observed, despite minor discrepancies due to computational limitations or solid-state effects versus gas-phase calculations fishersci.senih.gov.

Thermodynamic Properties Calculation

Computational chemistry allows for the calculation of various thermodynamic properties, which are essential for understanding the stability and spontaneity of chemical processes. DFT methods are used to determine standard energy changes (ΔE°), standard enthalpy changes (ΔH°), standard Gibbs free energy changes (ΔG°), and standard entropy changes (ΔS°) for chromene derivatives nih.govnih.govuni.lufrontiersin.orguni-goettingen.deuni.lunih.govuni.luvwr.com. These calculations help in predicting the stability of a molecule in different phases and the favorability of its formation or reactions frontiersin.orguni-goettingen.deuni.lu. For example, negative values for relative energy, Gibbs free energy, and enthalpy for a chromene derivative indicate its stability in the gas phase uni.lu.

Solvent Effects on Electronic and Spectroscopic Properties

The influence of the solvent environment on the electronic and spectroscopic properties of chromene derivatives is a crucial aspect investigated through computational modeling. Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are commonly employed within DFT to simulate solvent effects nih.govnih.govuni.luscbt.comchemicalbook.comuni.lunih.gov. These models treat the solvent as a continuous dielectric medium.

Studies have shown that solvent polarity can significantly impact molecular properties. For instance, the dipole moment of chromene derivatives is often observed to increase as the solvent polarity increases (e.g., from vacuum to chloroform, dichloromethane, and ethanol), consistent with theoretical predictions nih.govnih.gov. Solvent effects can also lead to shifts in vibrational frequencies (e.g., IR bands) and electronic absorption/emission spectra (solvatochromism), providing insights into solute-solvent interactions like hydrogen bonding and non-specific dielectric effects nih.gov.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is an invaluable tool for elucidating reaction mechanisms, identifying intermediates, and determining transition states and activation barriers. While specific studies on the reaction mechanisms involving 3-methyl-2H-chromene were not predominantly found, computational investigations have been successfully applied to understand the formation and reactions of various chromene derivatives.

These studies often involve calculating the energetics of proposed reaction pathways, including activation energies (Ea), Gibbs free energy of activation (ΔG‡), and enthalpy of activation (ΔH‡) for key steps. For example, theoretical investigations have been carried out to understand the kinetics and mechanisms of 2H-chromene derivative synthesis, identifying rate-determining steps and assessing the thermodynamic favorability of different reaction pathways. Computational studies can reveal how structural modifications or solvent changes affect reaction rates and product selectivity by influencing the stability of intermediates and transition states. This computational approach provides a deeper understanding of chemical transformations that complements experimental observations.

Compound Names and PubChem CIDs

Characterization of Transition States and Intermediates

Computational studies are instrumental in identifying and characterizing transient species such as transition states and reaction intermediates, which are often challenging to observe experimentally. For chromene derivatives, density functional theory (DFT) calculations have been widely employed to map out reaction pathways and pinpoint these critical points. For instance, in the context of 2H-chromene formation via metalloradical approaches, DFT calculations have revealed the generation of salicyl-vinyl radical intermediates. Subsequent hydrogen atom transfer leads to the formation of an o-quinone methide intermediate, which then undergoes an endocyclic, sigmatropic ring-closing reaction to yield the 2H-chromene product. acs.org Similarly, in Rh(III)-catalyzed C–H activation/cycloaddition reactions leading to 2H-chromene, computational results indicated a β-carbon elimination step forming a Rh(III) η³-allylic complex as a key intermediate, followed by further transformations including an unexpected dearomatization intermediate and its isomerization. acs.org All transition states identified in such studies typically possess a single negative frequency, and their corresponding eigenvectors are verified to align with the expected reaction coordinate, often confirmed by intrinsic reaction coordinate (IRC) calculations. nih.govmdpi.com

Energy Profiles and Reaction Path Studies

An example of energy profile data for a hypothetical reaction step involving a chromene derivative could be represented as follows:

Species/StateRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 115.7
Intermediate 2-10.5
Transition State 26.1
Products-20.3

Quantitative Structure-Activity Relationship (QSAR) Studies for 3-Substituted 2H-Chromenes

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the structural and physicochemical properties of compounds with their biological activities. These studies are particularly valuable for optimizing lead compounds and designing new molecules with desired pharmacological profiles.

Correlation of Structural Descriptors with Biological Activity

For 3-substituted 2H-chromenes, QSAR analyses have been performed to understand the relationship between molecular structure and various biological activities, including cytotoxicity, tumor selectivity, and enzyme inhibition. For instance, studies on 3-styryl-2H-chromene derivatives have correlated physicochemical, structural, and quantum-chemical parameters with their cytotoxicity against human oral squamous cell carcinoma cell lines and their tumor selectivity. iiarjournals.orgresearchgate.net It was observed that specific substitutions, such as a methoxy (B1213986) group at the 7-position of the chromene ring and chlorine at the 4'-position of the phenyl group in the styryl moiety, significantly influenced tumor selectivity. iiarjournals.org Similarly, the inhibitory activity of 3-(E)-styryl-2H-chromene derivatives against monoamine oxidase B (MAO-B) has been linked to properties such as molecular shape, size, hydrophobicity, and the presence of specific functional groups. x-mol.comresearchgate.net For 3-nitro-2H-chromenes, the presence of halogen substituents at the C-6 position of the chromene ring has been shown to significantly impact antiproliferative activity. nih.gov

An example of how structural features correlate with activity is shown in the table below, based on findings for 3-styryl-2H-chromenes: iiarjournals.org

Structural Feature (Example)Biological Activity (Example)Impact on Activity (Example)
Methoxy at 7-positionTumor SelectivityIncreased
Chlorine at 4'-phenylTumor SelectivityIncreased
Fluorine at R3 (styryl)MAO-B Inhibition (IC50)Highest activity (10 nM)

Descriptor Selection and Model Validation

In QSAR studies, the selection of appropriate molecular descriptors is critical for building robust predictive models. These descriptors can encompass a wide range of molecular properties, including electronic, steric, and hydrophobic characteristics. For 3-styryl-2H-chromenes, analyses have involved a large pool of chemical descriptors (e.g., 330 descriptors), with subsets of these (e.g., 8, 74, or 16 descriptors) found to significantly correlate with specific activities like cytotoxicity of normal and tumor cells, and tumor-specificity. iiarjournals.org Molecular quantum chemical calculations have also been used to derive descriptors, suggesting correlations between electron-donating or electron-accepting abilities of chromene-3-carboxamide derivatives and their antimicrobial activities against different bacterial strains. dlsu.edu.ph

While specific model validation methods like cross-validation or external validation are often employed, the reported studies emphasize the identification of statistically significant correlations between selected descriptors and biological activities, ensuring the reliability and predictive power of the QSAR models. iiarjournals.orgx-mol.com

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems and to investigate intermolecular interactions. For chromene derivatives, MD simulations provide insights into their interactions with biological targets, such as proteins. For instance, MD simulation studies have been conducted to assess the stability and dynamic conformational changes of complexes formed between chromene derivatives and biological targets like estrogen receptor alpha (hER-α). researchgate.net These simulations can reveal crucial details about binding modes, the stability of protein-ligand complexes, and the role of specific amino acid residues in the binding cavity. researchgate.net MD simulations have also been used to validate docking results and provide insights into the stability and efficacy of protein-ligand interactions for chromene-related compounds with enzymes like PBP2a or tyrosinase. mdpi.comresearchgate.net They can elucidate the nature of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize these complexes. researchgate.netmdpi.com

In Silico Screening and Ligand Design for Biological Targets

In silico screening and ligand design methodologies leverage computational power to accelerate the drug discovery process by identifying potential lead compounds and optimizing their properties. Chromene scaffolds, including 3-methyl-2H-chromene and its derivatives, are frequently explored using these techniques due to their diverse biological activities.

Virtual screening campaigns, often incorporating physicochemical properties, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are used to identify potential hit compounds from large molecular databases. frontiersin.org For example, in silico analysis has been performed on chromene compounds for hormone-dependent breast cancer targets like hER-α and aromatase, with computational results supporting observed in vitro anticancer activity by suggesting affinity towards these targets. researchgate.net Molecular docking studies are commonly employed to predict the binding modes and affinities of chromene derivatives with target proteins. These studies can reveal specific interactions, such as hydrogen bonding and hydrophobic interactions, within the enzyme active sites. researchgate.netfrontiersin.orgddg-pharmfac.netresearchgate.net For instance, 4-aryl-4H-chromene derivatives designed as CDK-2 inhibitors were evaluated through molecular docking, identifying compounds with strong binding to the target protein via hydrogen bonds and hydrophobic interactions, alongside favorable ADMET properties. nih.gov Pharmacophore models, generated from active chromene scaffolds, can further guide the design of new ligands by highlighting essential pharmacophoric features required for optimal activity. researchgate.netrsc.org

Biological Activities of 3 Methyl 2h Chromene Derivatives: Molecular Mechanisms and Structure Activity Relationships

Anti-Cancer Mechanisms and Structure-Activity Relationships (SAR)

The anti-cancer potential of 3-methyl-2H-chromene derivatives is attributed to a variety of molecular mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death, and inhibition of crucial enzymes. The structural features of these compounds play a pivotal role in their cytotoxic efficacy and selectivity against tumor cells.

Tubulin Polymerization Inhibition and Microtubule Depolarization

A primary mechanism by which certain chromene derivatives exert their anti-cancer effects is through the inhibition of tubulin polymerization. frontiersin.orgresearchgate.net This disruption of microtubule dynamics leads to the arrest of the cell cycle and subsequent apoptosis. frontiersin.org

Interaction with the Colchicine (B1669291) Binding Site: Several 4H-chromene analogs have been shown to interact with tubulin at or near the colchicine binding site. frontiersin.orgresearchgate.net This binding obstructs the polymerization of tubulin, leading to microtubule depolymerization. iiarjournals.orgmdpi.com

Consequences of Microtubule Disruption: The inhibition of microtubule polymerization results in mitotic arrest, leading to cell multinucleation and eventual senescence or apoptotic cell death. mdpi.com For instance, two novel chromene derivatives, C1 and C2, were found to disrupt microtubule polymerization in triple-negative breast cancer (TNBC) cells, leading to these outcomes. mdpi.com In silico analysis further supported that these compounds bind to the colchicine binding site in β-tubulin. mdpi.com

Clinical Relevance: The chromene analog, Crolibulin™ (EPC2407), which induces microtubule depolymerization, is currently in Phase I/II clinical trials for the treatment of advanced solid tumors. iiarjournals.orgmdpi.com

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M)

The cytotoxic activity of 3-methyl-2H-chromene derivatives is frequently linked to their ability to induce apoptosis and cause cell cycle arrest, often at the G2/M phase. mdpi.commdpi.com

Apoptosis Induction: Various chromene derivatives have demonstrated the ability to induce apoptosis in different cancer cell lines. researchgate.netresearchgate.net This programmed cell death is often mediated through the activation of caspases. For example, some derivatives have been shown to activate caspase-3, a key executioner caspase. mdpi.comjocpr.com The induction of apoptosis can also involve the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. uminho.pt

Cell Cycle Arrest: A common outcome of treatment with these compounds is the arrest of the cell cycle at the G2/M phase. mdpi.commdpi.com This is a direct consequence of the disruption of the mitotic spindle due to tubulin polymerization inhibition. mdpi.com For example, certain coumarin (B35378) derivatives have been observed to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. jocpr.com Similarly, novel chromene compounds C1 and C2 induced a robust increase in the population of G2/M-arrested cells in TNBC cell lines. mdpi.com Some derivatives can also cause cell cycle arrest at other phases, such as the G0/G1 phase. uminho.pt

Inhibition of Specific Enzymes and Molecular Targets (e.g., Thioredoxin Reductase)

Beyond their effects on microtubules, 3-nitro-2H-chromene derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR). researchgate.netsoton.ac.uknih.gov

Thioredoxin Reductase Inhibition: TrxR is a critical enzyme in maintaining the cellular redox balance and is often overexpressed in cancer cells, making it an attractive therapeutic target. 3-nitro-2H-chromenes have been shown to inhibit TrxR activity, which is linked to their antiproliferative effects. researchgate.netnih.gov The 3-nitrochromene scaffold is considered a crucial pharmacophore for this inhibitory activity. researchgate.net

Other Molecular Targets: Some 4-Aryl-4H-chromene derivatives have been reported to effectively inhibit Src kinases, which are overexpressed in certain cancers like colorectal and leukemia cell lines. mdpi.com

Modulation of Gene Expression and Protein Synthesis Pathways

The biological activities of 3-methyl-2H-chromene derivatives can also be attributed to their ability to modulate gene expression and protein synthesis.

Influence on Signaling Pathways: These compounds can influence cellular signaling pathways related to cell proliferation and apoptosis, which in turn leads to alterations in gene expression and protein synthesis.

Inhibition of Protein Synthesis: Some studies have indicated that certain complex chromene-containing natural products, like quassinoids, may inhibit cancer cell proliferation by inhibiting protein synthesis. nih.gov This suggests that the chromene scaffold, as part of a larger molecule, can contribute to this mechanism of action.

Structure-Activity Relationships of 3-Styryl-2H-Chromenes in Cytotoxicity and Tumor Selectivity

Quantitative structure-activity relationship (QSAR) analyses of 3-styryl-2H-chromene derivatives have provided valuable insights into the structural features that govern their cytotoxicity and tumor selectivity. iiarjournals.orgnih.gov

Impact of Substituents: The nature and position of substituents on both the chromene ring and the styryl moiety significantly influence the biological activity. For instance, a compound with a methoxy (B1213986) group at the 7-position of the chromene ring and a chlorine atom at the 4'-position of the phenyl group in the styryl moiety exhibited the highest tumor selectivity. nih.gov

Tumor Selectivity: Many 3-styryl-2H-chromene derivatives have shown relatively high tumor selectivity, meaning they are more cytotoxic to cancer cells than to normal cells. iiarjournals.orgnih.gov This selectivity is a crucial parameter for the development of effective and safe anti-cancer drugs.

Table 1: Cytotoxicity and Tumor Selectivity of Selected 3-Styryl-2H-Chromene Derivatives iiarjournals.org

CompoundSubstituent (Chromene Ring)Substituent (Styryl Phenyl Ring)Mean CC50 (μM) vs OSCCMean CC50 (μM) vs Normal CellsTumor Selectivity (TS)
mdpi.com HH5.0 ± 3.7128.2 ± 160.225.4
7-OCH3H8.4 ± 1.6332.1 ± 64.439.7
frontiersin.org 7-OCH34'-Cl4.7 ± 2.9280.4 ± 207.159.9
mdpi.com 7-OCH34'-OCH34.8 ± 1.7189.9 ± 183.739.3

CC50: 50% cytotoxic concentration; OSCC: Oral squamous cell carcinoma. Data from a study on sixteen 3-styryl-2H-chromene derivatives.

Structure-Activity Relationships of 3-Nitro-2H-Chromene Derivatives

The 3-nitro-2H-chromene scaffold is a key pharmacophore for anti-cancer activity, particularly through the inhibition of thioredoxin reductase. researchgate.netsoton.ac.uk

Importance of the Nitro Group: The nitro group at the 3-position is a critical feature for the biological activity of this class of compounds.

Influence of Substituents on the Chromene Ring: Halogen substitution at the 6-position of the chromene ring has been shown to significantly enhance the antiproliferative activity. soton.ac.uk Specifically, bromo-substitutions at the 6- and 8-positions can significantly increase the inhibitory activity against TrxR. researchgate.net

Hybrid Molecules: Researchers have designed and synthesized hybrid molecules incorporating the 3-nitro-2H-chromene scaffold with other pharmacophores, such as sulfonylhydrazones and acylhydrazones, in an effort to develop novel compounds with enhanced anti-tumor activity. researchgate.net

Table 2: Antiproliferative Activity of Selected 3-Nitro-2H-Chromene Derivatives

CompoundCell LineActivityReference
2-Aryl-3-nitro-2H-chromenesMCF-7, T-47D, MDA-MB-231Good cytotoxic activity, more potent than etoposide researchgate.net
2-Glyco-3-nitro-2H-chromenesWiDrGood GI50 values (e.g., 1.7-3.1 μM) frontiersin.org
Halogenated 3-nitro-2H-chromenesA549Potent antitumor agents nih.gov

GI50: 50% growth inhibition.

Antimicrobial Activity and Associated Mechanisms

Chromene derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, antileishmanial, and antitubercular effects.

Halogenated 3-nitro-2H-chromenes have shown notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The presence and number of halogen atoms on the chromene scaffold significantly influence their potency. nih.gov

For instance, mono-halogenated nitrochromenes exhibit moderate anti-staphylococcal activity, while tri-halogenated derivatives display potent effects with low minimum inhibitory concentrations (MICs). nih.gov One of the most effective compounds, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) , was highly active against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

Another study identified a 2-aryl-3-nitro-2H-chromene derivative as a potent agent against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Similarly, (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate (B1210297) demonstrated strong antibacterial action against S. aureus and S. epidermidis. nih.gov

Table 2: Antibacterial Activity of Selected 3-Nitro-2H-Chromene Derivatives against Gram-Positive Bacteria

CompoundBacterial StrainMIC (μg/mL)Reference
Mono-halogenated nitrochromenesS. aureus, S. epidermidis8–32 nih.gov
Tri-halogenated nitrochromenesS. aureus, S. epidermidis1–8 nih.gov
5s Multidrug-resistant S. aureus4 nih.gov
5s Multidrug-resistant S. epidermidis1–4 nih.gov
2-Aryl-3-nitro-2H-chromene derivativeS. aureus, MRSA4 nih.gov
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateS. aureus4 (MBC) nih.gov
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateS. epidermidis8 (MBC) nih.gov

MBC: Minimum Bactericidal Concentration

The search for new antifungal agents is crucial due to the rise of fungal infections. Chromene derivatives have shown promise in this area. For example, novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles were designed and synthesized, and their antifungal properties were evaluated, indicating their potential as a new class of antifungal compounds. rsc.org

The chromene scaffold is present in various compounds with significant antiviral and anti-HIV activity. researchgate.net Research has focused on modifying the chromene structure to enhance these properties. The development of novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles has been a part of this effort, with some derivatives showing potential as antiviral agents. rsc.orgresearchgate.net

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. There is a need for new and effective treatments. While specific studies on the antileishmanial activity of 3-methyl-2H-chromene derivatives are limited in the provided context, the broad antimicrobial profile of chromenes suggests their potential in this area.

Tuberculosis remains a major global health problem, and drug-resistant strains are a significant concern. Chromene derivatives have been investigated for their antitubercular potential. The synthesis of novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles has been explored as a strategy to develop new antitubercular agents. rsc.org

Molecular Docking Studies with Microbial Targets (e.g., Penicillin Binding Proteins, Thymidylate Kinase, FtsZ)

Filamenting temperature-sensitive protein Z (FtsZ): As an essential bacterial cell division protein and a homolog of tubulin, FtsZ is a promising target for novel antibiotics. plos.orgmdpi.com Molecular docking studies have explored the interaction of chromene derivatives with this protein. For instance, a series of 3-(3-oxobutanoyl)-2H-chromen-2-one derivatives were docked with FtsZ from Staphylococcus aureus. plos.org The results indicated that certain derivatives bind to the FtsZ protein with favorable energy, suggesting they could act as inhibitors. plos.org The essential nature of FtsZ in forming the Z-ring for bacterial cytokinesis makes its inhibition a viable strategy for disrupting bacterial proliferation. plos.orgmdpi.com In silico screening of various phytochemicals has also identified potential FtsZ inhibitors that bind to the GTP-binding pocket, acting as competitive inhibitors. mdpi.com

Thymidylate Kinase (TMK): This enzyme is critical for DNA replication and repair in bacteria, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP). mdpi.com As such, it represents a key target for new antibacterial drugs. mdpi.com While direct studies on 3-methyl-2H-chromene are limited, research on related heterocyclic structures provides insights. Molecular docking of various heteroaryl thiazole (B1198619) derivatives against E. coli thymidylate kinase has been performed to elucidate potential mechanisms of action. researchgate.net Similarly, studies on benzimidazole (B57391) derivatives docked with S. aureus thymidylate kinase (PDB ID: 4QGH) have shown excellent binding scores, highlighting the potential for enzyme inhibition through interactions with the binding sites. mdpi.comnih.gov Thiouracil derivatives have also been investigated as inhibitors of thymidylate synthase (TS), a related enzyme crucial for DNA synthesis, with docking studies confirming binding patterns within the enzyme's active site (PDB ID: 1JU6). mdpi.com

Penicillin-Binding Proteins (PBPs): PBPs are crucial enzymes in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. biomedpharmajournal.orgrjb.ro They are the primary targets for β-lactam antibiotics. biomedpharmajournal.org The emergence of resistance, often through the acquisition of modified PBPs like PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the search for new inhibitors. biomedpharmajournal.orgrjb.ro Molecular docking has been employed to screen libraries of compounds against PBPs. biomedpharmajournal.orgscialert.netscirp.org Studies on rhodanine (B49660) derivatives suggested they could irreversibly bind to the Ser62 residue in the active site of a PBP. mdpi.com While specific docking studies of 3-methyl-2H-chromene derivatives against PBPs are not extensively detailed in the provided results, the general approach of targeting these proteins with novel heterocyclic compounds is a well-established strategy in the development of new antibacterial agents. scialert.netscirp.orgmdpi.commdpi.com

Anti-Inflammatory Effects and Associated Molecular Pathways

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. impactfactor.org Chromene derivatives have demonstrated significant anti-inflammatory potential through various molecular pathways. acs.orgarabjchem.orgresearchgate.netnih.gov

Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory activity of 2H-chromene derivatives is often linked to their ability to suppress the production and activity of key inflammatory mediators.

Cytokine Inhibition: Certain chroman derivatives have been found to block the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was shown to inhibit the release of pro-inflammatory mediators, including TNF-α and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govdntb.gov.ua This inhibition was associated with the suppression of inhibitor of kappa B alpha (IκBα) phosphorylation and subsequent NF-κB translocation. nih.govdntb.gov.ua

Enzyme Inhibition: Chromene derivatives can also target pro-inflammatory enzymes. A study on antioxidative 2H-chromenyls isolated from the marine gastropod Babylonia spirata found that a derivative with a 2H-chromene-3-methyl carboxylate framework showed significantly greater potential to attenuate the pro-inflammatory enzyme 5-lipoxygenase (5-LOX) than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. mdpi.com Chalcone derivatives, which share structural similarities, have been shown to inhibit cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. scialert.net Furthermore, a series of chromone-based derivatives were designed to simultaneously target COX-2, 15-LOX, and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), demonstrating a multi-target approach to impeding the arachidonic acid pathway. impactfactor.org

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various pathologies, including inflammation and neurodegenerative diseases. rjb.roresearchgate.net Chromene derivatives are recognized for their antioxidant properties, acting through several mechanisms. acs.orgresearchgate.netnih.gov

The basic 2H-1-benzopyran skeleton is found in natural antioxidants like tocopherols (B72186) (Vitamin E), which protect cell membranes from lipid peroxidation. mdpi.com Synthetic chromene derivatives exhibit similar capabilities. The compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) demonstrated potent antioxidant activity by inhibiting the formation of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and suppressing lipid peroxidation in rat brain homogenates. rjb.ronih.govdntb.gov.uanais.net.cn It also effectively reduced intracellular ROS generated by glutamate (B1630785) or NMDA in cultured rat cortical cells. rjb.ronais.net.cn

Studies on chromene-based Schiff bases also confirmed their antioxidant potential through DPPH free radical scavenging and cupric ion reducing antioxidant capacity (CUPRAC) assays. mdpi.com One compound, (E)-6-(((8-aminonaphthalen-1-yl)imino)methyl)-2,2-dimethyl-2H-chromen-5-ol, showed greater free radical scavenging ability than the standards ascorbic acid and Trolox. mdpi.com Theoretical studies suggest that the hydrogen atom transfer (HAT) mechanism is the favored pathway for this scavenging activity. mdpi.com Similarly, 2H-chromenyl derivatives from Babylonia spirata exhibited antioxidant activity comparable to the standard α-tocopherol. mdpi.commdpi.com

Receptor Antagonism Studies (e.g., P2Y6 Receptor) and SAR

The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), is a promising drug target for inflammatory conditions, neurodegeneration, and cancer. plos.orgmdpi.comsciencescholar.us Antagonists of this receptor are actively being sought, and derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been identified as a key chemical class in this pursuit. plos.orgmdpi.comsciencescholar.us

Inhibition of Calcium Mobilization

Activation of the Gq-coupled P2Y6R leads to the activation of phospholipase C (PLC), which in turn triggers the mobilization of intracellular calcium (Ca²⁺). sciencescholar.us Therefore, a key functional assay for identifying P2Y6R antagonists is the measurement of their ability to inhibit UDP-induced Ca²⁺ mobilization in cells expressing the receptor, such as human P2Y6R-transfected 1321N1 astrocytoma cells. plos.orgmdpi.com

Numerous studies have demonstrated that 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives effectively antagonize these Ca²⁺ transients. plos.orgmdpi.com For example, long-chain amino-functionalized congeners of this scaffold were found to have greatly enhanced affinity in blocking UDP-induced Ca²⁺ mobilization. sciencescholar.us The potency of these derivatives is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of the agonist-induced response.

Flexibility of Substitution at the 6-Position in 3-Nitro-2-(trifluoromethyl)-2H-Chromenes

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists. researchgate.netmdpi.com A significant finding from these studies is the flexibility of substitution at the 6-position of the chromene ring. researchgate.netmdpi.com

Initial findings showed that a 6-bromo analogue was similarly potent to the unsubstituted compound, suggesting this position could be modified. mdpi.com Subsequent research involved synthesizing various 6-alkynyl analogues via a Sonogashira reaction, replacing a 6-iodo group. researchgate.netmdpi.com This derivatization, even with sterically extended chains, was well-tolerated and in some cases enhanced the affinity for the P2Y6R. researchgate.netmdpi.com

The following table summarizes the IC50 values for selected 6-substituted 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives against the human P2Y6 receptor, demonstrating the impact of these modifications.

CompoundSubstitution at 6-PositionIC50 (µM) mdpi.com
Reference Compound (6-H)-H~3-5
Trialkylsilyl-ethynyl derivative-C≡CSi(CH₃)₃~1
t-butyl prop-2-yn-1-ylcarbamate derivative-C≡CCH₂NHBoc~1
p-carboxyphenyl-ethynyl derivative-C≡C-C₆H₄-COOH~1
6-Fluoro analogue-F1-2 plos.org
6-Chloro analogue-Cl1-2 plos.org

The data show that introducing trialkylsilyl-ethynyl, t-butyl prop-2-yn-1-ylcarbamate, and p-carboxyphenyl-ethynyl groups at the 6-position leads to compounds with IC50 values of approximately 1 µM, representing a 3- to 5-fold increase in affinity compared to the unsubstituted reference compound. researchgate.net Halogen substitutions, such as fluoro and chloro groups, also enhanced potency. plos.org In contrast, substitutions at the 3-position, such as replacing the nitro group with a carboxylic acid or ester, eliminated the affinity, indicating the critical role of the 3-nitro group for activity. researchgate.netmdpi.com These findings underscore the strategic importance of the 6-position for derivatization to develop more potent P2Y6R antagonists. mdpi.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cholinesterases, β-Secretase, Cyclooxygenase-2, Lipoxygenase-5/15)

Molecular Docking and Kinetic Insights into Enzyme-Ligand Interactions

Molecular docking and kinetic studies are essential for understanding the structure-activity relationships and the mechanisms of enzyme inhibition by 3-methyl-2H-chromene derivatives. frontiersin.orgajpp.in

Molecular Docking: Docking simulations provide a detailed view of how these inhibitors bind to the active sites of their target enzymes. For MAO-B, docking studies of a potent 2H-chromene-3-carboxamide inhibitor revealed key interactions. researchgate.net A hydrogen bond was observed with the conserved residue CYS 172, and a pi-pi stacking interaction occurred between the benzene (B151609) ring of the inhibitor and the residue ILE 199. researchgate.net In the case of cholinesterases, docking studies have shown that the chromene scaffold can engage in dual π-π stacking interactions with both the catalytic active site and the peripheral anionic site of acetylcholinesterase. frontiersin.org For BACE1 inhibitors, molecular modeling has highlighted the crucial role of amine and amide linkers in forming hydrogen bond interactions with key amino acids in the active site. researchgate.net

Kinetic Studies: Kinetic analyses determine the type of inhibition (e.g., competitive, non-competitive, mixed) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki). nih.gov For example, kinetic studies on coumarin-pyridinium hybrids inhibiting AChE and BChE demonstrated a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For MAO-B, some chromone (B188151) derivatives have been identified as quasi-reversible inhibitors. acs.org

Interactions with Biomolecules

Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin)

The binding of 3-methyl-2H-chromene derivatives to serum albumins, with bovine serum albumin (BSA) often serving as a model protein, has been investigated using various spectroscopic techniques. researchgate.netresearchgate.net Fluorescence quenching is a primary method used to study these interactions. The intrinsic fluorescence of tryptophan residues in BSA is quenched upon the binding of a ligand, and the extent of this quenching can be used to determine the binding constant (Kb) and the number of binding sites (n). researchgate.net

Studies on 2H-chromene-based 1,2,4-oxadiazole (B8745197) compounds binding to BSA have shown a static quenching mechanism, with estimated binding constants (Kb) in the range of 1.5 × 10³ to 10 × 10³ M⁻¹. researchgate.net Another study on an antiviral 2H-chromene derivative binding to DNA also utilized BSA binding as a reference, indicating moderate affinity. researchgate.net The binding of these compounds to BSA is generally a spontaneous process, as indicated by negative Gibbs free energy changes (ΔG°). puchd.ac.innih.gov

Table 2: Binding Parameters for the Interaction of Chromene Derivatives with Bovine Serum Albumin (BSA)

Compound ClassBinding Constant (Kb) (M⁻¹)Quenching MechanismReference
2H-chromene-1,2,4-oxadiazoles1,500 - 10,000Static researchgate.net
Thiazole-based carbohydrazide-Static puchd.ac.in
Roflumilast-Static nih.gov

Nature of Binding Forces (Hydrogen Bonding, Van der Waals Forces)

The nature of the intermolecular forces driving the association between 3-methyl-2H-chromene derivatives and serum albumins can be elucidated by analyzing thermodynamic parameters obtained from binding studies at different temperatures. nih.govmdpi.com The changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide insight into the primary forces involved.

Future Directions in Academic Research on 3 Methyl 2h Chromene

Development of Novel and Sustainable Synthetic Routes

The synthesis of chromene derivatives is a dynamic area of research, with a strong emphasis on developing environmentally friendly and efficient methods. researchgate.net Traditional synthetic approaches often involve harsh reagents and generate hazardous waste, prompting the shift towards greener alternatives. researchgate.net

Future research will likely focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, offering a more sustainable approach to chromene synthesis. researchgate.netfrontiersin.org

Green Catalysts and Solvents: The use of biodegradable catalysts like choline (B1196258) chloride and environmentally benign solvents such as water is gaining traction. Research into novel, reusable catalysts like functionalized graphitic carbon nitride is also a promising avenue. rsc.org

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, offer increased efficiency and reduced waste, making them an attractive option for synthesizing complex chromene derivatives. frontiersin.orgmdpi.com

Metal-Free Catalysis: The development of metal-free catalytic systems, such as those using triflimide, provides an alternative to traditional metal-based catalysts, which can be toxic and expensive. frontiersin.orgnih.gov

Exploration of Undiscovered Reactivity Profiles

While the basic reactivity of the 2H-chromene core is understood, there is still much to explore regarding its potential for novel chemical transformations. Future investigations will likely focus on uncovering new reaction pathways and expanding the synthetic utility of 3-methyl-2H-chromene.

Key areas of exploration include:

Domino and Cascade Reactions: Designing new domino or cascade reactions that can build complex molecular architectures from simple 3-methyl-2H-chromene starting materials is a significant area of interest. mdpi.com

Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral chromene derivatives is crucial for their application in medicinal chemistry, as different enantiomers can have vastly different biological activities. chim.it

[4+2] Annulation Reactions: The use of 2H-chromenes in [4+2] annulation reactions to create new polycyclic systems is a promising area for further investigation. mdpi.com This can lead to the discovery of compounds with novel biological properties.

Reactions at the Methyl Group: Exploring selective functionalization of the methyl group at the 3-position could open up new avenues for creating diverse derivatives with unique properties.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 3-methyl-2H-chromene research, computational modeling can provide valuable insights that guide experimental work.

Future applications of computational modeling include:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new 3-methyl-2H-chromene derivatives, helping to prioritize synthetic targets.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to study the mechanisms of reactions involving 3-methyl-2H-chromene, providing a deeper understanding of its reactivity. bohrium.com

Molecular Docking Studies: These studies can predict how 3-methyl-2H-chromene derivatives bind to specific biological targets, aiding in the design of more potent and selective inhibitors. bohrium.com

In Silico Screening: Virtual screening of large compound libraries against specific targets can accelerate the discovery of new lead compounds based on the 3-methyl-2H-chromene scaffold.

Deeper Investigation into Specific Molecular Targets and Pathways

While chromene derivatives have shown a wide range of biological activities, the precise molecular mechanisms of action are often not fully understood. benthamscience.com Future research will need to focus on identifying and validating the specific molecular targets and signaling pathways affected by 3-methyl-2H-chromene and its analogues.

This will involve:

Target Identification Studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins that interact with 3-methyl-2H-chromene derivatives.

Pathway Analysis: Investigating how these compounds modulate key cellular signaling pathways involved in diseases such as cancer and inflammation. mdpi.com

Enzyme Inhibition Assays: Characterizing the inhibitory activity of 3-methyl-2H-chromene derivatives against specific enzymes that are known drug targets.

Gene Expression Profiling: Analyzing changes in gene expression in response to treatment with these compounds to understand their broader effects on cellular function.

Design and Synthesis of Derivatives with Enhanced Target Specificity

Building on a deeper understanding of molecular targets, future synthetic efforts will be directed towards the rational design and synthesis of 3-methyl-2H-chromene derivatives with improved potency and selectivity for specific biological targets. benthamscience.com This is crucial for developing effective therapeutic agents with minimal side effects.

Strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the 3-methyl-2H-chromene scaffold and evaluating the effects on biological activity to identify key structural features required for potency and selectivity. benthamscience.com

Molecular Hybridization: Combining the 3-methyl-2H-chromene core with other pharmacologically active moieties to create hybrid molecules with enhanced or novel biological activities. nih.gov

Introduction of Functional Groups: Incorporating specific functional groups that can form targeted interactions with the active site of a protein, thereby increasing binding affinity and selectivity. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize the pharmacokinetic and pharmacodynamic properties of the compounds.

Q & A

Q. What are the common synthetic routes for 3-methyl-2H-chromene, and how are reaction conditions optimized?

The synthesis of 3-methyl-2H-chromene derivatives often involves cyclocondensation reactions. For example, base-mediated annulation of ortho-hydroxychalcones with bromoallyl sulfones under mild conditions yields 4H-chromene derivatives, which can be functionalized further . Another method uses phosphoryl oxychloride as a cyclizing agent for carbohydrazide intermediates, followed by purification via silica gel chromatography . Optimization typically involves adjusting catalysts (e.g., N-heterocyclic carbenes for stereochemical control) , temperature (e.g., reflux vs. room temperature), and solvent polarity to improve yields and selectivity.

Q. How is the structural identity of 3-methyl-2H-chromene derivatives confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns and conjugation effects (e.g., chromene ring protons resonate at δ 5.5–6.5 ppm) .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths, angles, and ring puckering parameters, critical for distinguishing 2H- vs. 4H-chromene tautomers .
  • IR spectroscopy : Carbonyl stretches (~1700 cm^{-1) and hydroxyl bands (~3200 cm^{-1) confirm functional groups .

Q. What computational methods validate the electronic properties of 3-methyl-2H-chromene?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and thermodynamic stability. Exact-exchange terms improve accuracy in predicting atomization energies and ionization potentials, which correlate with experimental UV/vis spectra . Hirshfeld surface analysis further quantifies intermolecular interactions in crystal lattices .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for chromene derivatives?

Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. Strategies include:

  • Benchmarking : Compare multiple functionals (e.g., PBE0 vs. M06-2X) for energy barriers in tautomerization pathways .
  • Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase calculations .
  • Experimental validation : Re-evaluate synthetic conditions (e.g., humidity, purity) that may alter tautomer ratios .

Q. What strategies enhance the biological activity of 3-methyl-2H-chromene derivatives?

Functionalization at the 3-methyl or chromene oxygen positions modulates bioactivity:

  • Spiropyran derivatives : Introducing chelating groups (e.g., 2-aminophenol) into the chromene ring improves metal-binding capacity for anticancer applications .
  • Fluorinated substituents : Adding trifluoromethyl groups enhances metabolic stability and lipophilicity, as seen in arylidene-chromenediones .
  • Hybrid scaffolds : Coupling chromene cores with pyrazole or oxadiazole rings broadens target selectivity (e.g., kinase inhibition) .

Q. How can green chemistry principles be applied to chromene synthesis?

  • Catalyst design : NHC catalysts enable room-temperature reactions, reducing energy consumption .
  • Solvent-free conditions : Solid-phase synthesis using malonic acid and phenol in phosphorous oxychloride minimizes waste .
  • Atom economy : One-pot multicomponent reactions (e.g., annulation with 2-bromoallyl sulfones) improve efficiency .

Q. What ethical considerations are critical in reporting chromene research?

  • Data transparency : Disclose synthetic failures and optimization steps to avoid publication bias .
  • Safety protocols : Document handling precautions for hazardous reagents (e.g., phosphoryl oxychloride) .
  • Ethical sourcing : Verify commercial compound origins to comply with regulations, particularly for fluorinated analogs .

Methodological Considerations

  • Spectral data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to avoid misassignment of tautomeric forms .
  • Crystallography : Use SHELX software for structure refinement, especially for high-resolution or twinned data .
  • Biological assays : Pair in vitro cytotoxicity studies (e.g., MTT assays) with computational docking to validate mechanism-of-hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.